氢化可的松半琥珀酸酯

描述

Hydrocortisone hemisuccinate is a synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid known for its anti-inflammatory and immunosuppressive properties. It operates by initially binding to the cytoplasmic glucocorticoid receptor, followed by translocation of the receptor-ligand complex to the nucleus. This initiates the transcription of genes encoding anti-inflammatory mediators such as cytokines and lipocortins, which in turn inhibit phospholipase A2, blocking the release of arachidonic acid and preventing the synthesis of prostaglandins and leukotrienes .

Synthesis Analysis

The synthesis of hydrocortisone hemisuccinate involves the formation of hemisuccinate esters. The stability of these esters at storage and physiological conditions has been predicted based on studies of their hydrolysis above pH 8, which is catalyzed by hydroxyl ions. The low apparent heat of activation for this hydrolysis suggests that the steroid side chain configuration and structure play a role in the reaction .

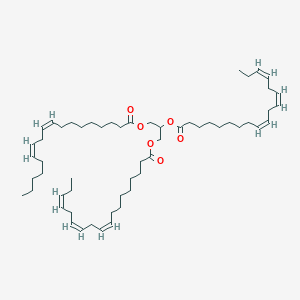

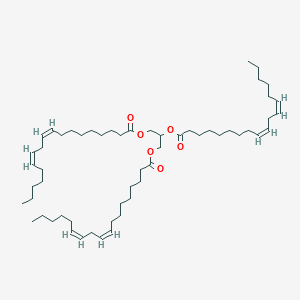

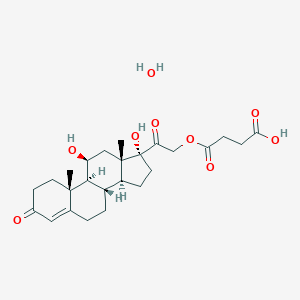

Molecular Structure Analysis

The molecular structure of hydrocortisone hemisuccinate contributes to its stability and reactivity. The configuration of the steroid side chain is implicated in the facile hydrolysis of 21-steroid esters, as indicated by the low heat of activation for hydroxyl ion catalyzed hydrolysis . The degradation of hydrocortisone hemisuccinate involves a first-order consecutive reaction, presumably through an intramolecular attack, leading to the formation of the steroid alcohol .

Chemical Reactions Analysis

Hydrocortisone hemisuccinate undergoes specific chemical reactions, such as the alkaline hydrolysis mentioned earlier . Additionally, it can influence the growth and metabolism of bacteria like Staphylococcus aureus, which can metabolize hydrocortisone hemisuccinate to cortisol and affect the secretion of inflammatory cytokines . The compound also exhibits rapid anti-insulin effects, which vary depending on the age of the test subjects, as observed in white rats .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrocortisone hemisuccinate can be determined using high-performance liquid chromatography (HPLC). An HPLC method has been described for the determination of hydrocortisone hemisuccinate and its free steroid form, which is suitable as a stability-indicating assay. The method uses a mobile phase of acetic acid, acetonitrile, and water, with UV detection, and has been compared to the U.S.P. blue tetrazolium assay .

Relevant Case Studies

Several case studies highlight the effects and reactions to hydrocortisone hemisuccinate. For instance, a patient with aspirin sensitivity experienced an anaphylaxis-like reaction to the compound, suggesting that succinylation of steroids can result in allergic reactions . Another case involved a patient with asthma who developed an allergy to hydrocortisone hemisuccinate, presenting with generalized pruritus and cutaneous mucosal lesions . These cases underscore the importance of monitoring for potential adverse reactions in patients receiving hydrocortisone hemisuccinate therapy.

科学研究应用

对重症蝎毒患者的影响

严重的蝎毒: Bahloul 等人 (2014) 进行了一项研究,以分析氢化可的松半琥珀酸酯是否能改善重症蝎毒成年患者的预后。他们发现,氢化可的松半琥珀酸酯并没有显著改善这些患者的预后,包括机械通气使用、ICU 住院时间和 ICU 死亡率等方面 (Bahloul 等人,2014).

儿童蝎毒: Bahloul 等人 (2013) 的一项类似研究评估了氢化可的松半琥珀酸酯对重症蝎毒儿童的疗效和安全性。该研究得出结论,氢化可的松半琥珀酸酯对重症中毒儿童的作用有限,不应推荐使用 (Bahloul 等人,2013).

在早产儿中的应用

- 预防支气管肺发育不良: Baud 等人 (2016) 的一项研究发现,低剂量氢化可的松显著增加了极早产儿的无支气管肺发育不良的存活率。这表明预防性低剂量氢化可的松可能有利于早产儿管理 (Baud 等人,2016).

皮肤病学应用

- 面部精华液抗衰老效果: Garre 等人 (2018) 研究了含有 L-抗坏血酸和氢化可的松半琥珀酸酯等成分的局部精华液的抗衰老功效。该研究得出结论,该精华液可以防止氧化损伤和衰老引起的皮肤蛋白流失,证明了其在护肤中的潜力 (Garre 等人,2018).

药物递送研究

- 用于结肠药物递送的藻酸盐微粒: Samak 等人 (2017) 探索了掺入氢化可的松半琥珀酸酯的藻酸盐微粒在结肠药物递送中的潜在用途。该研究发现,这些微粒可以有效地控制药物释放,表明它们在治疗炎症性肠病中具有潜力 (Samak 等人,2017).

安全和危害

未来方向

Hydrocortisone is used to treat many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, lung disorders, and certain blood cell disorders such as anemia (low red blood cells) or thrombocytopenia (low platelets) . Future research may focus on optimizing its use in these conditions and exploring new therapeutic applications.

属性

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLWPAGYTPJSEY-CODXZCKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894227 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, hydrate (1:1), (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone hemisuccinate hydrate | |

CAS RN |

83784-20-7 | |

| Record name | Hydrocortisone hemisuccinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, hydrate (1:1), (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIU00Z1Z84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

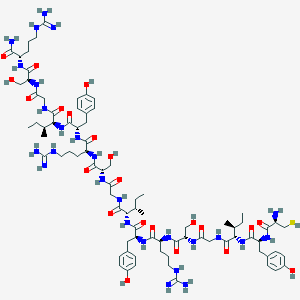

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)